2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
CAS No.: 1225503-10-5
Cat. No.: VC8407622
Molecular Formula: C12H14O3
Molecular Weight: 206.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225503-10-5 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 |
| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H14O3/c1-12(2)7-9(11(13)14)8-5-3-4-6-10(8)15-12/h3-6,9H,7H2,1-2H3,(H,13,14) |
| Standard InChI Key | BWVFHFVXJOLMIC-UHFFFAOYSA-N |
| SMILES | CC1(CC(C2=CC=CC=C2O1)C(=O)O)C |
| Canonical SMILES | CC1(CC(C2=CC=CC=C2O1)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid, reflects its bicyclic framework. The benzopyran core consists of a benzene ring fused to a dihydropyran ring, with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. Key structural features include:
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Partially saturated pyran ring: The 3,4-dihydro designation indicates a single double bond in the pyran ring, reducing aromaticity and increasing conformational flexibility.
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Substituent effects: The methyl groups enhance steric bulk and influence the compound’s lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS No. | 1225503-10-5 |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid |
| SMILES | CC1(CC(C2=CC=CC=C2O1)C(=O)O)C |
| InChI Key | BWVFHFVXJOLMIC-UHFFFAOYSA-N |
| Solubility | Limited data; likely polar aprotic solvents |
The SMILES string (CC1(CC(C2=CC=CC=C2O1)C(=O)O)C) confirms the substitution pattern, with the methyl groups (CC) attached to the pyran ring’s 2-position and the carboxylic acid (C(=O)O) at position 4.
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be inferred from patented methods for analogous benzopyran derivatives . A two-step approach is typically employed:
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Alkylation of Phenol Derivatives:
A substituted phenol reacts with a γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone) under basic conditions. For example:Bases such as sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) facilitate deprotonation and nucleophilic substitution .
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Acid-Catalyzed Cyclization:
The intermediate undergoes ring closure in the presence of a Lewis acid (e.g., ZnCl) to form the benzopyran skeleton:This step proceeds via intramolecular electrophilic aromatic substitution, with the acid catalyst activating the leaving group (e.g., bromide) .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the para position relative to the hydroxyl group in the phenol precursor is critical for correct ring formation .
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Yield Improvements: The patent reports yields of ~52% for similar intermediates, suggesting room for optimization via solvent selection or catalyst tuning.
Applications in Pharmaceutical Research
Biological Activity Profiling
Although direct studies on this compound are scarce, structural analogs exhibit:
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Antioxidant Properties: Benzopyrans scavenge free radicals via the aromatic system .
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Anti-inflammatory Effects: Carboxylic acid derivatives inhibit cyclooxygenase (COX) enzymes .
Future Research Directions
Expanding Synthetic Methodologies
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Catalyst Development: Exploring Brønsted acids (e.g., triflic acid) could enhance cyclization efficiency .
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Stereoselective Synthesis: Chiral catalysts may enable access to enantiomerically pure forms for targeted drug design .
Pharmacological Studies
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In vitro Screening: Assess inhibitory activity against targets like COX-2 or β-adrenergic receptors.
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ADMET Profiling: Evaluate absorption, distribution, and toxicity to identify lead candidates.
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